Continuous Bandgap Tunability Across 2.42–3.86 eV vs. Fixed Binary Endpoints: Enabling Single-Material Optical Engineering
CdZnS (ZnxCd1−xS) thin films grown by vacuum thermal evaporation demonstrate a non-linear but continuous optical bandgap tuning from 2.42 eV (x = 0, pure CdS) to 3.49 eV (x = 0.85) and reaching 3.86 eV (x = 1, pure ZnS), while maintaining optical transmittance above 70% across all compositions in the visible region [1]. In nanocrystal form, the bandgap can be further extended to a range of 2.52–3.85 eV by varying the Zn/Cd precursor ratio [2]. DFT calculations on ordered CdZnS phases confirm bandgap progression from 2.54 eV (Cd₃ZnS₄) → 2.93 eV (CdZnS₂) → 3.33 eV (CdZn₃S₄) → 3.86 eV (ZnS), with a medium-sized optical bandgap bowing of ~1 eV (wurtzite reference) and ~0.7 eV (zinc-blende reference) [3]. In contrast, fixed-stoichiometry binary CdS offers a single bandgap of ~2.4 eV and ZnS ~3.7 eV, with no composition-dependent tuning possible.
| Evidence Dimension | Optical bandgap (Eg) range accessible via composition variation |
|---|---|
| Target Compound Data | ZnxCd1−xS: 2.42–3.86 eV (thin film, x=0 to x=1); 2.52–3.85 eV (nanocrystal); ordered phases: 2.54–3.86 eV |
| Comparator Or Baseline | CdS: fixed at ~2.4–2.5 eV; ZnS: fixed at ~3.67–3.86 eV (no composition-dependent tuning) |
| Quantified Difference | CdZnS provides a continuous ~1.4 eV tunability window inaccessible to either binary endpoint |
| Conditions | Thin films by vacuum thermal evaporation (Algarni et al., 2019); nanocrystals by colloidal synthesis (Liu et al., 2026); DFT-calculated ordered phases (Benyahia et al., 2023) |
Why This Matters
A single CdZnS material system can replace multiple fixed-bandgap binaries across different device architectures, reducing material qualification overhead and enabling band-alignment optimization without changing the chemical family.
- [1] H. Algarni et al., 'A Comprehensive Study on the Structural, Morphological, Compositional and Optical Properties of ZnxCd1−xS Thin Films,' Materials Research Express, vol. 6, no. 12, 2019. DOI: 10.1088/2053-1591/ab5df0. View Source
- [2] Y. Liu et al., 'Bandgap- and Mobility-Tunable ZnxCd1-xS Alloy Nanoparticles as Electron Transport Layers for High-Performance Inverted Quantum Dot Light-Emitting Diodes,' Inorganic Chemistry, 2026. DOI: 10.1021/acs.inorgchem.6c00896. View Source
- [3] N. Benyahia et al., 'Structural, Dynamical and Thermodynamical Stability of Cd1-xZnxS Ternary Systems,' Physica B: Condensed Matter, vol. 667, p. 415211, 2023. DOI: 10.1016/j.physb.2023.415211. View Source
